molecular formula C19H20N2O2 B11632416 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide

Cat. No.: B11632416
M. Wt: 308.4 g/mol
InChI Key: XDNGGZSSUOVTDU-UHFFFAOYSA-N
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Description

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide typically involves the reaction of 5-methyl-1,3-benzoxazole with 3-bromophenylpentanamide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methanol at room temperature, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetone or ethanol, and catalysts such as anhydrous potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide can be compared with other benzoxazole derivatives, such as:

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pentanamide

InChI

InChI=1S/C19H20N2O2/c1-3-4-8-18(22)20-15-7-5-6-14(12-15)19-21-16-11-13(2)9-10-17(16)23-19/h5-7,9-12H,3-4,8H2,1-2H3,(H,20,22)

InChI Key

XDNGGZSSUOVTDU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)C

Origin of Product

United States

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